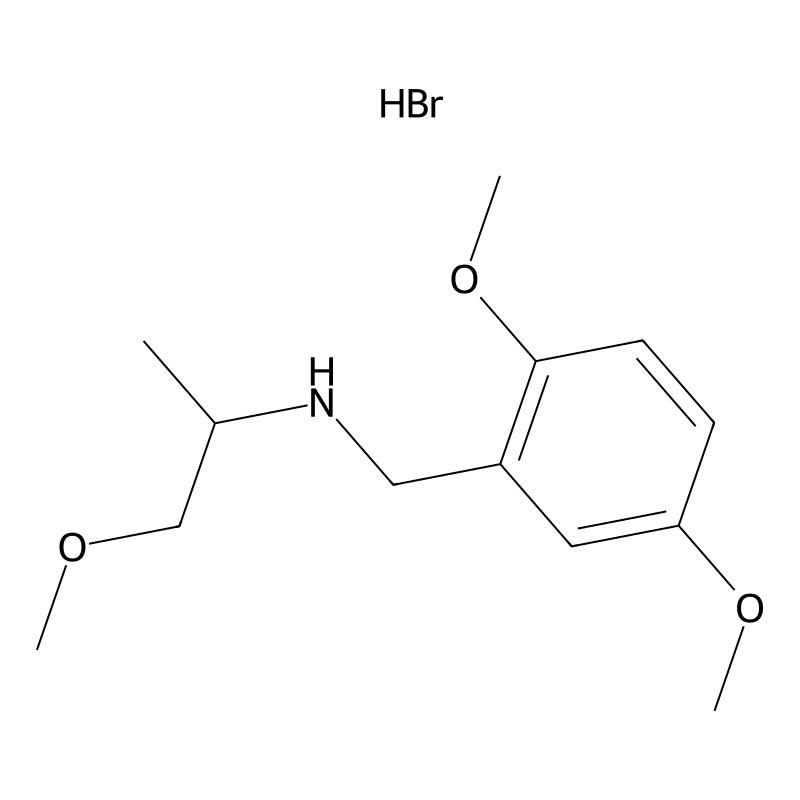

N-(2,5-dimethoxybenzyl)-1-methoxy-2-propanamine hydrobromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Current Research Availability

- Scientific databases like ChemSpider provide structural information and basic properties, but no citations for published research are available.

- Similarly, searching for the CAS registry number (1609407-24-0) on scholarly databases yielded no relevant results.

This lack of information suggests that N-(2,5-DMBA)-1-methoxy-2-propanamine hydrobromide is either a very recent compound or one that has not been extensively studied yet.

Future Research Potential

- Dimethoxybenzyl group (DMB): The presence of two methoxy groups (OCH3) on the benzene ring suggests potential applications in medicinal chemistry. DMB groups can be used as bioisosteres (similar functional groups with slightly different properties) of other aromatic moieties, affecting a molecule's interaction with biological targets.

- Methoxy group (OCH3): The additional methoxy group on the propanamine chain can further influence the compound's pharmacokinetic properties, such as absorption, metabolism, and excretion [].

Based on these functionalities, N-(2,5-DMBA)-1-methoxy-2-propanamine hydrobromide could be a candidate for research in areas like:

- Medicinal chemistry: The DMB and methoxy groups might influence the molecule's interaction with biological targets, potentially leading to the development of new drugs.

- Material science: The compound's structure might hold promise for applications in the design of new materials with specific properties.

N-(2,5-dimethoxybenzyl)-1-methoxy-2-propanamine hydrobromide is a chemical compound with the molecular formula and a molecular weight of approximately 320.22 g/mol. This compound is classified as a derivative of benzylamine, featuring methoxy groups on the benzene ring, which significantly influence its chemical properties and biological activities. The hydrobromide salt form enhances its solubility in polar solvents, making it suitable for various applications in organic chemistry and medicinal research .

- Synthesis Reactions: The compound can be synthesized through the reaction of 2,5-dimethoxybenzylamine with 1-methoxy-2-propanamine in the presence of hydrobromic acid. This reaction typically requires controlled temperature and pressure conditions to optimize yield and purity .

- Substitution Reactions: The methoxy groups can undergo nucleophilic substitution reactions, allowing for further functionalization or derivatization of the compound, which is useful in synthesizing more complex molecules.

N-(2,5-dimethoxybenzyl)-1-methoxy-2-propanamine hydrobromide exhibits notable biological activities due to its structural features. It has been studied for its potential effects on neurotransmitter systems and cellular processes. The methoxy substituents may enhance its interaction with specific receptors or enzymes, leading to modulation of biological pathways. Research indicates that compounds with similar structures may exhibit psychoactive properties or influence mood and cognition .

The synthesis of N-(2,5-dimethoxybenzyl)-1-methoxy-2-propanamine hydrobromide can be accomplished through several methods:

- Direct Synthesis: The most common method involves the direct reaction of 2,5-dimethoxybenzylamine with 1-methoxy-2-propanamine in an acidic medium (hydrobromic acid). This method typically yields the desired hydrobromide salt efficiently.

- Alternative Routes: Other synthetic routes may include the use of protecting groups to enhance selectivity during synthesis or employing different catalysts to improve reaction kinetics .

Purification techniques such as recrystallization or high-performance liquid chromatography (HPLC) are often employed to obtain high-purity products suitable for research and industrial applications.

N-(2,5-dimethoxybenzyl)-1-methoxy-2-propanamine hydrobromide finds applications in various fields:

- Organic Synthesis: It serves as a building block for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals .

- Medicinal Chemistry: Due to its unique structure, it is explored for potential therapeutic uses, particularly in drug development targeting neurological disorders .

- Research: In biological research, it is utilized as a model compound to study the effects of methoxy-substituted benzylamines on cellular processes .

Studies on N-(2,5-dimethoxybenzyl)-1-methoxy-2-propanamine hydrobromide focus on its interactions with various biological targets. These include:

- Receptor Binding: Investigations into how the compound binds to neurotransmitter receptors can provide insights into its psychoactive properties.

- Enzyme Modulation: Research has shown that similar compounds can influence enzyme activity, suggesting potential applications in metabolic regulation or drug metabolism studies .

Several compounds share structural similarities with N-(2,5-dimethoxybenzyl)-1-methoxy-2-propanamine hydrobromide. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(3,5-dimethoxybenzyl)-1-methoxy-2-propanamine hydrobromide | Contains different methoxy positions on the benzene ring | Potentially different pharmacological profiles |

| N-(3,4-dimethoxybenzyl)-1-methoxy-2-propanamine | Variation in methoxy substitution | May exhibit distinct biological activities |

| N-(5-bromo-2-methoxybenzyl)-1-methoxy-2-propanamine | Incorporates a bromine substituent | Altered reactivity and interaction profiles |

N-(2,5-dimethoxybenzyl)-1-methoxy-2-propanamine hydrobromide is unique due to its specific arrangement of methoxy groups and amine functionalities, which impart distinct chemical and biological properties compared to these similar compounds . This uniqueness makes it valuable for targeted research and potential therapeutic applications.

Retrosynthetic Analysis of Target Molecule

The retrosynthetic analysis of N-(2,5-dimethoxybenzyl)-1-methoxy-2-propanamine hydrobromide reveals multiple strategic disconnection points that guide synthetic pathway selection [1] [2]. The target molecule can be deconstructed through systematic bond cleavage analysis, beginning with the most accessible synthetic transformations.

The primary retrosynthetic disconnection involves cleavage of the carbon-nitrogen bond linking the benzyl moiety to the propanamine chain [2] [3]. This disconnection yields 2,5-dimethoxybenzylamine or its synthetic equivalents (such as 2,5-dimethoxybenzyl halides) and 1-methoxy-2-propanamine as key synthetic building blocks [4] [5]. The benzyl-nitrogen bond represents the most strategic disconnection point due to the availability of well-established carbon-nitrogen bond-forming reactions and the commercial accessibility of both fragments [6] [7].

Alternative retrosynthetic approaches include disconnection at the benzyl carbon-carbon bond, which would require construction of the 2,5-dimethoxybenzyl fragment through aromatic substitution or cross-coupling methodologies [8]. The 2,5-dimethoxy substitution pattern can be traced back to readily available phenolic precursors through selective methylation strategies [9] [10]. The propanamine backbone disconnection leads to simple carbonyl precursors that can be transformed through reductive amination protocols [11] [6].

The strategic analysis reveals that the carbon-nitrogen disconnection pathway offers the most direct route to the target molecule, minimizing the number of synthetic steps while maximizing overall yield potential [3] [8]. This approach allows for convergent synthesis where both fragments can be prepared independently and coupled in the final step [12].

Key Synthetic Pathways for Benzyl-Substituted Propanamine Derivatives

The synthesis of benzyl-substituted propanamine derivatives encompasses several well-established methodologies, each offering distinct advantages for different synthetic scenarios [5] [6]. Reductive amination represents the most versatile and widely employed strategy for constructing carbon-nitrogen bonds between benzyl fragments and propanamine derivatives [6] [7].

Reductive Amination Methodology

Reductive amination proceeds through initial condensation of 2,5-dimethoxybenzaldehyde with 1-methoxy-2-propanamine to form the corresponding imine intermediate [6] [7]. The imine undergoes selective reduction using sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation conditions to yield the desired secondary amine product [11] [6]. This methodology typically achieves yields of 70-90% under optimized conditions .

The reaction mechanism involves nucleophilic attack of the amine on the aldehyde carbonyl, followed by dehydration to form the imine intermediate [7]. Subsequent hydride reduction occurs selectively at the imine carbon, preserving other functional groups within the molecule [6]. The use of sodium cyanoborohydride as the reducing agent provides excellent chemoselectivity, reducing imines preferentially over aldehydes or ketones [6] [7].

Direct Alkylation Approaches

Direct alkylation methodologies employ 2,5-dimethoxybenzyl halides as electrophilic coupling partners with 1-methoxy-2-propanamine [4] [15]. The reaction proceeds through nucleophilic substitution mechanism (SN2) under basic conditions, typically using potassium carbonate or sodium hydroxide as the base [15]. However, this approach suffers from the potential for overalkylation, leading to tertiary amine byproducts and reduced yields (45-65%) [6] .

The optimization of direct alkylation requires careful control of stoichiometry and reaction conditions to minimize multiple alkylation events [15] [17]. The use of excess amine and controlled addition of the alkyl halide can improve selectivity for the desired secondary amine product .

Gabriel Synthesis Protocol

The Gabriel synthesis provides an alternative route that avoids the overalkylation issues associated with direct alkylation [5]. This methodology employs phthalimide potassium salt as a masked amine equivalent, which undergoes alkylation with 2,5-dimethoxybenzyl halides [19]. Subsequent hydrolysis or hydrazinolysis releases the primary amine, which can then be coupled with appropriate propanamine derivatives [19] .

The Gabriel synthesis typically achieves yields of 60-80% and provides excellent selectivity for primary amine formation . The method is particularly valuable for preparing benzylamine intermediates that require further functionalization [5] [19].

Bromination Strategies for Hydrobromide Salt Formation

The formation of hydrobromide salts from organic amines requires careful consideration of reaction conditions, stoichiometry, and purification protocols to achieve high-quality crystalline products [20] [21] [22]. Multiple bromination strategies have been developed to optimize salt formation efficiency and product purity.

Direct Hydrobromic Acid Addition

Direct addition of gaseous hydrobromic acid to the free amine represents the most straightforward approach for hydrobromide salt formation [20] . The reaction is typically conducted at reduced temperatures (0-25°C) under anhydrous conditions to prevent hydrate formation [21] [19]. This methodology achieves salt formation efficiencies of 85-95% and produces anhydrous crystalline products suitable for pharmaceutical applications [22] .

The reaction proceeds through protonation of the amine nitrogen, followed by association with the bromide anion to form the ionic salt [22]. The stoichiometry requires careful control to ensure complete salt formation without excess acid, which can complicate purification [20] [21].

Aqueous Hydrobromic Acid Treatment

Aqueous hydrobromic acid (48% solution) provides a convenient alternative for hydrobromide salt formation, particularly for water-soluble amine substrates [21] [19]. The reaction is conducted at reduced temperatures (0-5°C) to minimize side reactions and ensure quantitative salt formation [19]. This approach typically achieves formation efficiencies of 90-98%, though the resulting salts may contain varying degrees of hydration [21] [22].

Post-reaction processing involves careful evaporation of excess water and co-evaporation with organic solvents to remove residual moisture [19]. The use of toluene-methanol mixtures for co-evaporation has proven effective for obtaining crystalline hydrobromide salts with acceptable water content [19].

In-Situ Hydrobromic Acid Generation

In-situ generation of hydrobromic acid through reaction of sodium bromide with sulfuric acid offers advantages for large-scale operations [20] [24]. The reaction is conducted at elevated temperatures (80-120°C) under controlled conditions to generate hydrobromic acid vapor, which is then bubbled through the amine solution [20] [24]. This methodology achieves formation efficiencies of 70-85%, though careful purification is required to remove sulfate impurities [24].

The in-situ approach reduces handling of concentrated hydrobromic acid solutions and provides better control over acid addition rates [20] [24]. However, the elevated temperatures and potential for sulfate contamination require additional purification steps [24] [21].

Purification Techniques and Yield Optimization

The purification of N-(2,5-dimethoxybenzyl)-1-methoxy-2-propanamine hydrobromide and related compounds requires integration of multiple separation techniques to achieve pharmaceutical-grade purity while maintaining acceptable recovery yields [25] [17] [26].

Recrystallization Protocols

Recrystallization represents the primary purification method for crystalline hydrobromide salts, offering excellent purification efficiency and scalability [25] [27]. The selection of appropriate solvent systems is critical for achieving optimal crystal quality and yield recovery [25] [28]. Ethanol-water mixtures (typically 3:1 to 4:1 v/v) provide effective solvent systems for most hydrobromide salts, achieving purities exceeding 95% with recovery yields of 75-90% [25] [19].

The recrystallization process involves dissolution of the crude salt in hot solvent, followed by controlled cooling to promote crystal nucleation and growth [27] [28]. The rate of cooling significantly influences crystal size and purity, with slower cooling rates generally producing larger, higher-quality crystals [27]. Temperature control during crystallization is essential, as rapid cooling can lead to incorporation of impurities within the crystal lattice [28].

Seeding techniques can be employed to control crystal nucleation and improve batch-to-batch consistency [27]. The use of pure seed crystals of the desired polymorph ensures reproducible crystal formation and minimizes the formation of undesired polymorphic forms [21] [27].

Chromatographic Purification Methods

Column chromatography provides an effective purification method for crude reaction mixtures, particularly when multiple byproducts are present [25] [29]. Silica gel chromatography using gradient elution with hexane-ethyl acetate or chloroform-methanol solvent systems typically achieves purities of 90-98% with recovery yields of 60-85% [25] [17].

The optimization of chromatographic conditions requires systematic evaluation of stationary phase selection, mobile phase composition, and elution protocols [17] [30]. High-throughput screening approaches can be employed to rapidly identify optimal separation conditions [29] [31] [32]. The use of thin-layer chromatography for monitoring fraction purity enables efficient fraction pooling and maximizes product recovery [25].

Advanced Purification Strategies

Preparative high-performance liquid chromatography (preparative HPLC) offers the highest purification efficiency for high-value products, achieving purities exceeding 99% with recovery yields of 80-95% [17] [33]. This technique is particularly valuable for removing closely related impurities that are difficult to separate by conventional methods [33] [34].

The optimization of preparative HPLC conditions involves systematic evaluation of stationary phase selection, mobile phase composition, flow rates, and detection parameters [33]. Gradient elution protocols typically provide superior resolution compared to isocratic conditions, though they require more complex method development [17] [33].

Sublimation represents a specialized purification technique for volatile compounds, achieving purities exceeding 98% for suitable substrates [25]. This method is particularly effective for removing non-volatile impurities and achieving anhydrous products [25]. However, sublimation is limited to small-scale applications and requires specialized equipment [25].

Yield Optimization Strategies

Yield optimization requires systematic evaluation of reaction conditions, purification protocols, and process integration [17] [30] [26]. Design of experiments (DoE) approaches enable efficient optimization of multiple variables simultaneously, identifying optimal conditions for maximizing both yield and purity [30] [26].

Statistical analysis of experimental data reveals the relative importance of different variables and their interactions [30] [26]. Response surface methodology can be employed to construct predictive models for yield optimization, enabling identification of optimal operating conditions [30] [26].

Process analytical technology (PAT) approaches enable real-time monitoring of reaction progress and product quality, facilitating process control and optimization [32] [35]. The integration of automated sampling, analytical instrumentation, and data analysis systems provides comprehensive process understanding and enables continuous improvement [32] [35].